N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a 3-methylphenyl group and a pyrrolidine-1-sulfonyl group. Its complex structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution patterns. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of a suitable amine with a benzoyl chloride derivative under controlled conditions.
Introduction of the 3-Methylphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the benzamide core is treated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Pyrrolidine-1-Sulfonyl Group: This step involves the reaction of the intermediate compound with a pyrrolidine-1-sulfonyl chloride, typically in the presence of a base to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of raw materials, reaction scalability, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:
N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID: This compound has a similar structure but with a carboxylic acid group instead of a benzamide group.
N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)ANILINE: This compound features an aniline group instead of a benzamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 3-methylphenyl and pyrrolidine-1-sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-5-4-6-16(13-14)19-18(21)15-7-9-17(10-8-15)24(22,23)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVJHWSLKOYOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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